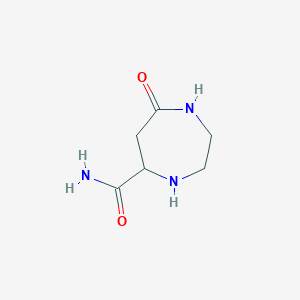
7-Oxo-1,4-diazepane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-1,4-diazepane-5-carboxamide, also known as ‘DZP’, is a heterocyclic organic compound comprising of a diazepane ring with a keto and a carboxamide functional group. It has a molecular weight of 157.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10) . This indicates that the molecule contains 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to the diazepane ring structure, have shown curative activity against L-1210 and P388 leukemia. This compound acts potentially as a prodrug modification of the acyclic triazene, indicating its application in antitumor treatments (Stevens et al., 1984).
Synthesis of Benzodiazepine Mimetics
Benzodiazepine beta-turn mimetics were synthesized using an Ugi reaction-Staudinger/aza-Wittig cyclization, showcasing the versatility of diazepane derivatives in mimicking biological motifs. This synthesis approach indicates the potential application of these compounds in developing therapeutic agents (Sañudo et al., 2009).
Novel Synthetic Methods
A novel one-pot pseudo-five-component synthesis method for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives was developed, demonstrating an efficient and straightforward approach to synthesizing these compounds. This method highlights the potential for creating a wide range of diazepane derivatives with varied applications in chemical synthesis and drug development (Shaabani et al., 2008).
Fused Indeno-Diazepinones Synthesis
The synthesis of fused indeno-1,4-diazepinones through hypervalent iodine chemistry provides insights into the structural versatility and potential pharmacological applications of diazepane derivatives. This approach opens avenues for the development of novel heterocyclic compounds with potential therapeutic applications (Malamidou-Xenikaki et al., 2009).
Ultrasound-Assisted Synthesis and Antimicrobial Activity
Novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly methodology. The antimicrobial screening of these compounds provides a foundation for further exploration of their potential applications in developing new antimicrobial agents (Jassem & Chen, 2021).
Safety and Hazards
The safety information for 7-Oxo-1,4-diazepane-5-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
7-oxo-1,4-diazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(11)4-3-5(10)9-2-1-8-4/h4,8H,1-3H2,(H2,7,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZDZKUNYQUIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

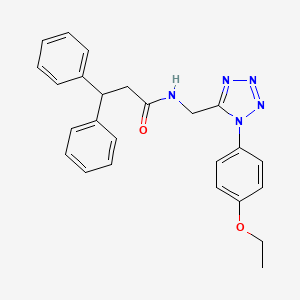
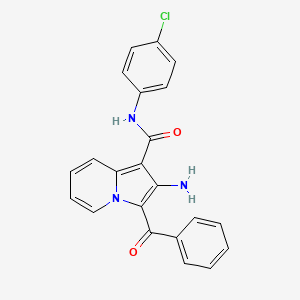

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)
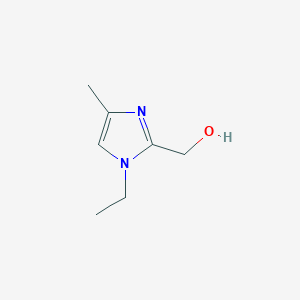
![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)


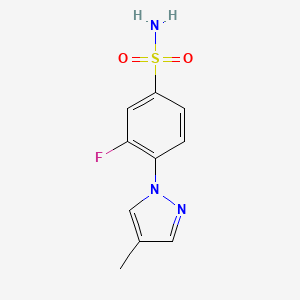

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)
![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)